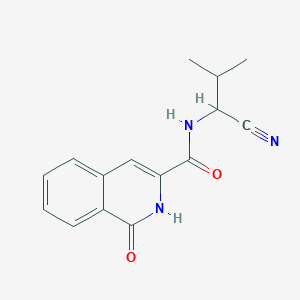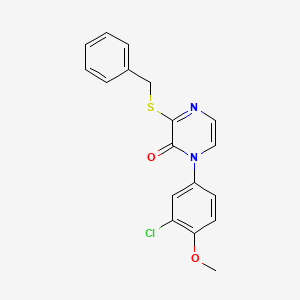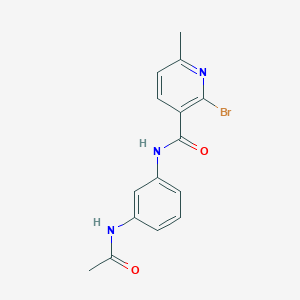
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide, also known as CK-636, is a small molecule inhibitor that has garnered attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of actin-depolymerizing factor (ADF)/cofilin, a protein that plays a critical role in regulating actin dynamics. In
Applications De Recherche Scientifique
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of ADF/cofilin, which is involved in a variety of cellular processes, including cell migration, cell division, and synaptic plasticity. N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been shown to inhibit the migration of cancer cells and to reduce the invasiveness of cancer cells in vitro. Additionally, N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been shown to improve the cognitive function of mice in a model of Alzheimer's disease.
Mécanisme D'action
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide inhibits the activity of ADF/cofilin by binding to the protein and preventing it from interacting with actin filaments. ADF/cofilin plays a critical role in regulating actin dynamics, which is essential for a variety of cellular processes. By inhibiting the activity of ADF/cofilin, N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide disrupts the actin cytoskeleton and impairs cellular processes that rely on actin dynamics.
Biochemical and Physiological Effects:
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the migration of cancer cells and to reduce the invasiveness of cancer cells in vitro. Additionally, N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been shown to improve the cognitive function of mice in a model of Alzheimer's disease. These effects are likely due to the inhibition of ADF/cofilin activity, which disrupts the actin cytoskeleton and impairs cellular processes that rely on actin dynamics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide in lab experiments is its specificity for ADF/cofilin. N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been shown to selectively inhibit the activity of ADF/cofilin without affecting the activity of other actin-binding proteins. This specificity makes N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide a valuable tool for studying the role of ADF/cofilin in cellular processes. One limitation of using N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide in lab experiments is its potential toxicity. N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide. One direction is to explore its potential therapeutic applications in cancer and neurodegenerative diseases. N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been shown to inhibit the migration of cancer cells and to improve cognitive function in a mouse model of Alzheimer's disease, suggesting that it may have therapeutic potential in these diseases. Another direction is to further explore the mechanism of action of N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide. While it is known that N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide inhibits the activity of ADF/cofilin, the precise mechanism by which it does so is not fully understood. Finally, future research could focus on developing more potent and selective inhibitors of ADF/cofilin that could have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-methyl-2-propenenitrile with 1-bromo-3-methylbutane to form N-(1-cyano-2-methylpropyl)prop-2-enamide. This intermediate is then reacted with 3,4-dihydroisoquinoline-1(2H)-one in the presence of a base to produce N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide.
Propriétés
IUPAC Name |
N-(1-cyano-2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9(2)13(8-16)18-15(20)12-7-10-5-3-4-6-11(10)14(19)17-12/h3-7,9,13H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPXIAILXIXYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=CC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2969651.png)
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B2969653.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide](/img/structure/B2969654.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2969655.png)




![4-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B2969660.png)


![4-[4-(4-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2969670.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2969673.png)